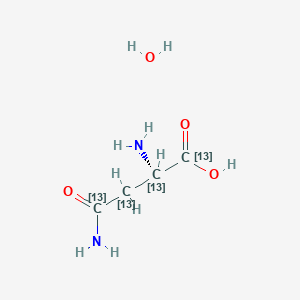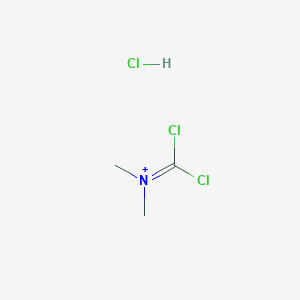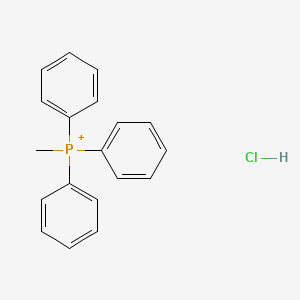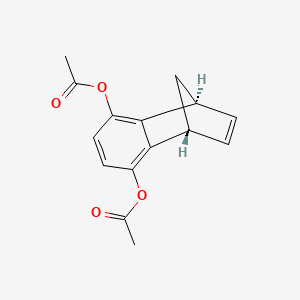
Benzene, (isocyanomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (isocyanomethyl)-, also known as benzyl isocyanide or benzyl isonitrile, is an organic compound with the molecular formula C8H7N. It is characterized by the presence of a benzene ring attached to an isocyanomethyl group. This compound is known for its distinctive and often unpleasant odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, (isocyanomethyl)- can be synthesized through the oxidation of 5-aminotetrazoles. The process involves the following steps :
Formation of 5-Benzylaminotetrazole: Freshly distilled benzaldehyde is added to a warm solution of 5-aminotetrazole and triethylamine in methanol. The mixture is hydrogenated over palladium on carbon at room temperature.
Conversion to Benzyl Isocyanide: The resulting 5-benzylaminotetrazole is treated with sodium hydroxide and dichloromethane, followed by the addition of sodium hypobromite. The product is extracted and purified through distillation.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, (isocyanomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: Electrophilic substitution reactions are common, where the isocyanomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of catalysts such as aluminum chloride or iron(III) bromide are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzaldehyde derivatives, while substitution reactions can yield various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
Benzene, (isocyanomethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of benzene, (isocyanomethyl)- involves its interaction with molecular targets through its isocyanide group. This group can coordinate with metal ions, forming stable complexes. The pathways involved in its reactions depend on the specific context, such as the type of metal ion or the presence of other functional groups .
Vergleich Mit ähnlichen Verbindungen
- Benzyl isocyanide
- Phenyl isocyanide
- Tolyl isocyanide
Comparison: Benzene, (isocyanomethyl)- is unique due to its specific structure and reactivity. Compared to phenyl isocyanide, it has an additional methylene group, which can influence its reactivity and the types of complexes it forms. Tolyl isocyanide, on the other hand, has a methyl group on the benzene ring, which can affect its steric and electronic properties .
Eigenschaften
Molekularformel |
C8H8N+ |
|---|---|
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
benzyl(methylidyne)azanium |
InChI |
InChI=1S/C8H8N/c1-9-7-8-5-3-2-4-6-8/h1-6H,7H2/q+1 |
InChI-Schlüssel |
XHXRKVAUTBKFQT-UHFFFAOYSA-N |
Kanonische SMILES |
C#[N+]CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)








